molecular formula C6H4Cl2N2O2 B12883517 5-Amino-3,6-dichloropicolinic acid

5-Amino-3,6-dichloropicolinic acid

Cat. No.: B12883517
M. Wt: 207.01 g/mol
InChI Key: PBZIVWNQLCXTPX-UHFFFAOYSA-N
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Description

5-Amino-3,6-dichloropicolinic acid, also known as aminopyralid, is a pyridine carboxylic acid herbicide. It is primarily used for the control of broadleaf weeds, especially in grasslands and non-cropped areas. This compound is highly soluble in water and has a high potential for leaching into groundwater .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for preparing 5-Amino-3,6-dichloropicolinic acid involves the reduction of 4-amino-3,5,6-trichloropicolinic acid. This process uses catalytic hydrogenation under specific temperature and pressure conditions. The reaction is carried out in a reactor with palladium on carbon (Pd/C) as the catalyst. The reactor is filled with nitrogen and hydrogen, and the reaction is maintained at a temperature of 50°C and a pressure of 0.3 MPa for 20 hours .

Industrial Production Methods

The industrial production of this compound follows a similar process but on a larger scale. The use of catalytic hydrogenation ensures high selectivity and efficiency, making it suitable for mass production. This method is environmentally friendly as it avoids the use of hazardous reducing agents like hydrazine and dichloromethane .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3,6-dichloropicolinic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: The compound can be reduced using catalytic hydrogenation.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.

    Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of 4-amino-3,5,6-trichloropicolinic acid yields this compound .

Scientific Research Applications

5-Amino-3,6-dichloropicolinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3,6-dichloropicolinic acid involves its role as an auxinic herbicide. It mimics the natural plant hormone auxin, disrupting normal plant growth processes. This leads to uncontrolled growth and eventually the death of the plant. The compound targets specific molecular pathways involved in cell elongation and division .

Comparison with Similar Compounds

5-Amino-3,6-dichloropicolinic acid belongs to the picolinic acid family of herbicides, which includes:

  • Clopyralid
  • Picloram
  • Triclopyr

Compared to these compounds, this compound is unique in its high solubility in water and its specific use for controlling broadleaf weeds in grasslands .

Properties

Molecular Formula

C6H4Cl2N2O2

Molecular Weight

207.01 g/mol

IUPAC Name

5-amino-3,6-dichloropyridine-2-carboxylic acid

InChI

InChI=1S/C6H4Cl2N2O2/c7-2-1-3(9)5(8)10-4(2)6(11)12/h1H,9H2,(H,11,12)

InChI Key

PBZIVWNQLCXTPX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Cl)C(=O)O)Cl)N

Origin of Product

United States

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